
Antitrypanosomal agent 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitrypanosomal agent 2 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease affects millions of people and animals, particularly in tropical regions. The compound has shown promising results in preclinical studies, offering hope for more effective treatments against this neglected tropical disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitrypanosomal agent 2 typically involves multiple steps. One common route includes the preparation of 2-aminopyrimidine derivatives from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process involves ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: Antitrypanosomal agent 2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different levels of antitrypanosomal activity .
Wissenschaftliche Forschungsanwendungen
In Vitro Efficacy
Research has demonstrated that Antitrypanosomal Agent 2 exhibits significant antitrypanosomal activity. The compound's half-maximal effective concentration (EC50) is reported to be as low as 0.40 μM, indicating potent activity against T. brucei . This level of efficacy is comparable to established antitrypanosomal drugs like pentamidine and difluoromethylornithine, which have EC50 values of 0.02 and 22 μM, respectively .
Comparative Efficacy Table
Compound | EC50 (μM) | Activity Level |
---|---|---|
4-aza-8-bromotryptanthrin | 0.40 | Highly potent |
Pentamidine | 0.02 | Clinically useful |
Difluoromethylornithine | 22 | Moderate efficacy |
Case Studies
- Study on Tryptanthrins : A series of substituted tryptanthrins were evaluated for their antitrypanosomal properties. The presence of electron-withdrawing groups at specific positions significantly enhanced their activity, with some compounds exhibiting up to 100-fold increased efficacy compared to their unsubstituted counterparts .
- Imidazopyridines as New Agents : A study synthesized new imidazopyridine analogues that demonstrated effective in vivo activity against T. cruzi and T. brucei. Compound 20 showed a high unbound fraction in plasma, correlating with its increased efficacy .
- Tetracyclic Iridoids Investigation : Novel tetracyclic iridoids were tested, revealing IC50 values that suggest they could serve as lead compounds for further development in treating African trypanosomiasis .
Wirkmechanismus
The mechanism of action of antitrypanosomal agent 2 involves multiple pathways:
Molecular Targets: The compound targets specific enzymes and proteins within the Trypanosoma parasite, disrupting essential biological processes.
Pathways Involved: It interferes with the parasite’s energy metabolism, DNA replication, and protein synthesis, ultimately leading to cell death
Vergleich Mit ähnlichen Verbindungen
Melarsoprol: An arsenic-based drug used to treat late-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used to treat Chagas disease.
Benznidazole: Another nitrofuran used for Chagas disease treatment.
Comparison: Antitrypanosomal agent 2 is unique in its structure and mechanism of action compared to these compounds. While melarsoprol and nifurtimox have significant side effects and resistance issues, this compound offers a potentially safer and more effective alternative .
Biologische Aktivität
Antitrypanosomal Agent 2 (AA2) has emerged as a significant compound in the fight against trypanosomiasis, a disease caused by the Trypanosoma species. This article reviews its biological activity, mechanisms of action, and comparative efficacy based on diverse research findings.
Overview of Trypanosomiasis
Trypanosomiasis, commonly known as sleeping sickness in humans and Nagana in animals, is caused by Trypanosoma brucei and Trypanosoma cruzi. The disease poses a substantial health threat, particularly in sub-Saharan Africa, necessitating the development of effective antitrypanosomal agents.
This compound belongs to a class of compounds that target specific biological pathways in trypanosomes. Its mechanism of action primarily involves:
- Inhibition of Key Enzymes : AA2 inhibits ornithine decarboxylase (ODC), a validated target for trypanosomal treatment. This inhibition disrupts polyamine synthesis essential for parasite growth .
- Induction of Apoptosis : Research indicates that AA2 induces apoptosis in Trypanosoma brucei through cell cycle alterations and suppression of specific proteins like paraflagellum rod protein subunit 2 (PFR-2) .
Efficacy and Potency
The efficacy of AA2 has been evaluated through various studies, yielding promising results:
- In Vitro Activity : The half-maximal inhibitory concentration (IC50) values for AA2 are reported to be as low as 0.40 μM, indicating potent activity against T. brucei .
- Comparative Potency : In comparison to established drugs like eflornithine (IC50 = 22 μM), AA2 demonstrates superior potency, making it a candidate for further development .
Case Studies and Research Findings
Several studies have documented the biological activity of AA2:
-
Study on Tryptanthrins : A series of substituted tryptanthrins were assessed for their antitrypanosomal properties, with AA2 showing significant activity at low micromolar concentrations .
Compound EC50 (μM) Notes AA2 0.40 High potency against T. brucei Berenil 0.02 Established antitrypanosomal agent - Imidazopyridine Analogues : Another study synthesized imidazopyridine analogues, with AA2 exhibiting favorable pharmacokinetic properties, including a high unbound fraction in plasma, which enhances its efficacy .
- Iridoids Study : The tetracyclic iridoids showed IC50 values ranging from 0.43 μM to 3.75 μM, with AA2 being more effective than several tested compounds .
Toxicity and Selectivity
The selectivity index (SI) is crucial in evaluating the safety profile of antitrypanosomal agents. For AA2:
Eigenschaften
IUPAC Name |
3-[3-phenyl-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrazol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c18-7-4-8-22-10-12(14(21-22)11-5-2-1-3-6-11)9-13-15(23)19-17(25)20-16(13)24/h1-3,5-6,9-10H,4,8H2,(H2,19,20,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFSMDQCXMNEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.